5-(iodomethyl)-3-methylideneoxolan-2-one
Description
5-(Iodomethyl)-3-methylideneoxolan-2-one is a γ-butyrolactone derivative featuring an iodomethyl substituent at position 5 and a methylidene group (=CH₂) at position 2. The methylidene moiety introduces a conjugated double bond, enhancing reactivity in cycloaddition and ring-opening reactions. The iodine atom contributes to halogen bonding interactions, making this compound valuable in asymmetric catalysis and medicinal chemistry .
Properties
CAS No. |
78804-75-8 |
|---|---|
Molecular Formula |
C6H7IO2 |
Molecular Weight |
238 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(iodomethyl)-3-methylideneoxolan-2-one typically involves the reaction of a suitable precursor with iodine in the presence of a base. One common method involves the use of n-butyllithium (n-BuLi) as a strong base in a tetrahydrofuran (THF) solution saturated with carbon dioxide (CO₂). The reaction proceeds with high regioselectivity and stereoselectivity, leading to the formation of the desired cyclic carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as employing CO₂ as a reagent, can make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-(iodomethyl)-3-methylideneoxolan-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
5-(iodomethyl)-3-methylideneoxolan-2-one has several scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including polymers and dyes.
Medicinal Chemistry: The compound can be used in the development of new drugs and therapeutic agents due to its unique chemical properties.
Materials Science: It is used in the synthesis of advanced materials such as polyurethanes and polyethylenes.
Mechanism of Action
The mechanism of action of 5-(iodomethyl)-3-methylideneoxolan-2-one involves its ability to undergo various chemical reactions, such as oxidation and substitution, which allow it to interact with different molecular targets. The iodomethyl group can be selectively modified, enabling the compound to participate in diverse chemical pathways and exert its effects through the formation of specific products .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Research Findings and Trends
- Stereochemical Control : The (3S,5R) configuration in iodinated lactones (e.g., 5a ) is confirmed via X-ray crystallography, establishing a benchmark for stereochemical comparisons .
- Catalytic Utility : Iodine’s halogen bonding in 5a facilitates asymmetric induction, enabling >94% enantiomeric excess (ee) in epoxyester synthesis .
- Substituent Effects : Electron-rich aryl groups (e.g., 3-OMe in 5e ) improve solubility but may reduce catalytic activity due to steric crowding .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(iodomethyl)-3-methylideneoxolan-2-one in laboratory settings?
- Methodological Answer : The compound can be synthesized via iodomethylation of 3-methylideneoxolan-2-one precursors using iodinating agents (e.g., methyl iodide or iodine in the presence of a base). Structural analogs like 5-(iodomethyl)-3,3-dimethyloxolan-2-one (EN300-39920493) suggest alkylation strategies under controlled temperatures (0–25°C) to preserve the methylidene group’s reactivity. Purification often involves column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate the product .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of 1H/13C NMR to identify the methylidene (C=CH₂) and iodomethyl (-CH₂I) groups, IR spectroscopy to detect carbonyl (C=O) stretching (~1750 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation. Compare spectral data with PubChem entries for structurally related oxolan-2-one derivatives to resolve ambiguities .
Q. What are the key stability considerations for storing this compound?
- Methodological Answer : The compound is sensitive to light and moisture due to the iodomethyl group’s lability. Store under inert gas (argon/nitrogen) at –20°C in amber vials. Monitor degradation via HPLC with UV detection (λ = 220–260 nm) to track byproducts like 3-methylideneoxolan-2-one (indicative of iodine loss). Stability studies on analogous compounds (e.g., 5-methyl-4-methylenedioxolan-3-one) suggest a shelf life of ≤6 months under optimal conditions .
Advanced Research Questions
Q. How can time-resolved photoelectron spectroscopy (TRPES) elucidate the decomposition pathways of this compound?
- Methodological Answer : TRPES, as demonstrated in CRF-PEPICO studies, can track iodomethyl radical (CH₂I•) formation during photolysis. Irradiate the compound at 266 nm and analyze threshold photoelectron spectra to identify transient intermediates. This approach revealed vibrational structures in iodomethyl radicals, providing insights into bond dissociation energies and reaction kinetics .
Q. What strategies resolve contradictions in reported bioactivity data for methylideneoxolan-2-one derivatives?
- Methodological Answer : Discrepancies may arise from varying assay conditions (e.g., enzyme concentrations, pH). Use fluorescence-based enzyme inhibition assays with standardized protocols (e.g., Hsp70 inhibition assays for novolactone derivatives). Validate results with orthogonal techniques like surface plasmon resonance (SPR) to measure binding affinities. Cross-reference with structurally similar compounds (e.g., 5-[9-(2,3-dihydroxyphenyl)nonyl]-3-methylideneoxolan-2-one) to identify structure-activity relationships .
Q. How can computational modeling predict the reactivity of the iodomethyl group in substitution reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map transition states and activation energies for nucleophilic substitution (SN2) at the iodomethyl site. Compare with experimental kinetic data (e.g., Arrhenius plots) to validate predictions. Studies on iodocyclohexane dissociation kinetics provide a framework for modeling metastable intermediates .
Q. What advanced purification techniques optimize yield for scale-up synthesis?
- Methodological Answer : Implement continuous flow reactors with in-line monitoring (e.g., FTIR) to enhance reaction control and reduce side products. For purification, use simulated moving bed (SMB) chromatography to separate enantiomers or regioisomers. Industrial protocols for oxolan-2-one derivatives highlight recrystallization in acetonitrile/water mixtures to improve purity (>98%) .
Data Contradiction Analysis
Q. How to address conflicting reports on the thermal stability of this compound?
- Methodological Answer : Conduct thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to measure decomposition onset temperatures. Compare results under inert vs. oxidative atmospheres. Conflicting data may arise from impurities; use GC-MS to identify degradation byproducts. Reference stability studies on 5-methyl-4-methylenedioxolan-3-one, which show decomposition at >150°C under nitrogen .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
